molecular formula C24H26N4O4S B1585081 N-Phenyl-p-phenylenediamine sulfate CAS No. 4698-29-7

N-Phenyl-p-phenylenediamine sulfate

Cat. No. B1585081
CAS RN: 4698-29-7
M. Wt: 466.6 g/mol
InChI Key: ZRFXOEFNFAPWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-p-phenylenediamine sulfate (PPD) is a chemical compound that is widely used in the field of scientific research. It is an organic compound that belongs to the group of aromatic amines. PPD is a white crystalline powder that is soluble in water and ethanol. It is used in various applications such as dyeing, hair coloring, and as an antioxidant in rubber manufacturing.

Scientific Research Applications

Dye Synthesis and Analysis

N-Phenyl-p-phenylenediamine sulfate has been studied for its role in dye synthesis. A notable application is in the synthesis of pseudo-mauveine, a historic dye, by treating N-phenyl-p-phenylenediamine with potassium dichromate and sulfuric acid (Plater, 2011). Additionally, it is used in hair dye analysis, where high-performance liquid chromatography (HPLC) methods have been developed for determining its presence in hair dyes (Hui, 2013).

Environmental Impact

Research has also focused on the environmental impact of N-Phenyl-p-phenylenediamine sulfate derivatives. For instance, their use as antioxidants in rubber has been linked to pollution in urban air and soil, with associated ecological and human health risks (Cao et al., 2022). Similar concerns have been raised about their presence in sediments across urban rivers, estuaries, coasts, and deep-sea regions (Zeng et al., 2023).

Supercapacitor Applications

In the field of energy storage, N-Phenyl-p-phenylenediamine sulfate has been utilized in the development of supercapacitors. Electrochemical synthesis of poly-o-phenylenediamine from N-Phenyl-p-phenylenediamine sulfate has shown promise for supercapacitor applications due to its high specific capacitance and good cycling stability (Wang et al., 2013).

properties

IUPAC Name

4-N-phenylbenzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H12N2.H2O4S/c2*13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h2*1-9,14H,13H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFXOEFNFAPWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N.C1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101-54-2 (Parent)
Record name p-Aminodiphenylamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20884102
Record name 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-p-phenylenediamine sulfate

CAS RN

4698-29-7
Record name p-Aminodiphenylamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(N-phenylbenzene-p-diamine) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYL-P-PHENYLENEDIAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M53XF75F63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Phenyl-p-phenylenediamine sulfate
Reactant of Route 2
N-Phenyl-p-phenylenediamine sulfate
Reactant of Route 3
Reactant of Route 3
N-Phenyl-p-phenylenediamine sulfate
Reactant of Route 4
N-Phenyl-p-phenylenediamine sulfate
Reactant of Route 5
Reactant of Route 5
N-Phenyl-p-phenylenediamine sulfate
Reactant of Route 6
Reactant of Route 6
N-Phenyl-p-phenylenediamine sulfate

Citations

For This Compound
51
Citations
W Johnson - Journal of the American college of toxicology, 1994 - hero.epa.gov
… of the hair colorants N-phenyl-p-phenylenediamine (101542)(PPD), N-phenyl-p-phenylenediamine-hydrochloride (2198596)(PPD-HCl) and N-phenyl-p-phenylenediamine-sulfate (…
Number of citations: 1 hero.epa.gov
L He, F Michailidou, HL Gahlon… - Chemical Research in …, 2022 - ACS Publications
… Andersen, FA Final report on the safety assessment of N-Phenyl-p-Phenylenediamine, N- Phenyl-p-Phenylenediamine hydrochloride, and N-Phenyl-p-Phenylenediamine sulfate. …
Number of citations: 20 pubs.acs.org
W Uter, L Bensefa‐Colas, P Frosch… - Contact …, 2015 - Wiley Online Library
Many key ingredients of hair cosmetics (in particular, dyes, bleaches, and hair‐styling agents) are potent (strong to extreme) contact allergens. Some heterogeneity is apparent from …
Number of citations: 50 onlinelibrary.wiley.com
LN Rickes, MC Alvarengo, TM Souza… - Genetics and …, 2010 - geneticsmr.com
… study with 20 women who used dyes, the composition of which was p-phenylenediamine, m-aminophenol, 2,4-dichlorodiamino-phenoxyethanol, N-phenyl-p-phenylenediamine sulfate …
Number of citations: 37 geneticsmr.com
FA Andersen - International Journal of Toxicology, 2011 - journals.sagepub.com
This Annual Review of Cosmetic Ingredient Safety Assessments updates and affirms the findings of the Cosmetic Ingredient Review (CIR) Expert Panel’s assessment of almost 30 …
Number of citations: 15 journals.sagepub.com
AC de Groot - Side Effects of Drugs Annual, 1999 - Elsevier
Publisher Summary This chapter describes the adverse effects of dermatological drugs, topical agents, and cosmetics. The most significant short-term adverse effect of …
Number of citations: 0 www.sciencedirect.com
NB Hopf, C Bolognesi, B Danuser, P Wild - Mutation Research/Reviews in …, 2019 - Elsevier
… genotoxic agents in the products handled among the hairdressers: p-phenylenediamine, m-aminophenol, 2,4-dichlorodiamino-phenoxyethanol, N-phenyl-p-phenylenediamine sulfate …
Number of citations: 40 www.sciencedirect.com
C NA - 2007 - academia.edu
Dr. M.-L. Binderup National Food Institute, Denmark Dr. H. Norppa Finnish Institute of Occupational Health, Finland Dr. K. Peltonen EVIRA, Finland Dr. J. van Benthem RIVM, the …
Number of citations: 5 www.academia.edu
AC de Groot, JW Weijland - Contact Dermatitis, 1997 - Wiley Online Library
… N-phenyl-p-phenylenediamine sulfate Angelica acutiloba/polymorpha Pimpinella anisum sorbitan sesquioleate PEG-40 sorbitan lanolate Persea gratissima Myroxylon Pereirae Pinus …
Number of citations: 25 onlinelibrary.wiley.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
… N-Phenyl-p-Phenylenediamine Sulfate. INCI. Haarfarbstoff. …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.